2,4-Dimethoxy-N,N-dimethyl-5-iodo(122I)-phenylisopropylamine
2,4-Dimethoxy-N,N-dimethyl-5-iodo(122I)-phenylisopropylamine
Brand Name:
Vulcanchem
CAS No.:
102145-23-3
VCID:
VC20790224
InChI:
InChI=1S/C13H20INO2/c1-9(15(2)3)6-10-7-11(14)13(17-5)8-12(10)16-4/h7-9H,6H2,1-5H3/i14-5
SMILES:
CC(CC1=CC(=C(C=C1OC)OC)I)N(C)C
Molecular Formula:
C13H20INO2
Molecular Weight:
344.21 g/mol
2,4-Dimethoxy-N,N-dimethyl-5-iodo(122I)-phenylisopropylamine
CAS No.: 102145-23-3
Cat. No.: VC20790224
Molecular Formula: C13H20INO2
Molecular Weight: 344.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102145-23-3 |
|---|---|
| Molecular Formula | C13H20INO2 |
| Molecular Weight | 344.21 g/mol |
| IUPAC Name | 1-(5-(122I)iodanyl-2,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine |
| Standard InChI | InChI=1S/C13H20INO2/c1-9(15(2)3)6-10-7-11(14)13(17-5)8-12(10)16-4/h7-9H,6H2,1-5H3/i14-5 |
| Standard InChI Key | KPKWCRULTSDQEM-ZUJJTKKXSA-N |
| Isomeric SMILES | CC(CC1=CC(=C(C=C1OC)OC)[122I])N(C)C |
| SMILES | CC(CC1=CC(=C(C=C1OC)OC)I)N(C)C |
| Canonical SMILES | CC(CC1=CC(=C(C=C1OC)OC)I)N(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator